molecular formula C13H8N4O4S B081642 3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone CAS No. 13781-34-5

3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone

Cat. No. B081642
CAS RN: 13781-34-5
M. Wt: 316.29 g/mol
InChI Key: HEMRIVVEGGKZHA-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone is a chemical compound that has been extensively studied in the field of chemistry. This compound is synthesized by reacting 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The resulting compound has been found to have several applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. The resulting compound is stable and can be easily isolated and characterized.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. However, it has been found to be non-toxic and non-carcinogenic in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone in laboratory experiments is its high selectivity for aldehydes and ketones. This makes it a useful reagent for the detection and characterization of these compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in the field of organic chemistry. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the reaction of 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting compound is isolated by filtration and recrystallization.

Scientific Research Applications

3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic chemistry, where it is used as a reagent for the detection of aldehydes and ketones. It has also been used in the synthesis of various organic compounds.

properties

CAS RN

13781-34-5

Product Name

3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone

Molecular Formula

C13H8N4O4S

Molecular Weight

316.29 g/mol

IUPAC Name

2,4-dinitro-N-[(Z)-3-thiophen-2-ylprop-2-ynylideneamino]aniline

InChI

InChI=1S/C13H8N4O4S/c18-16(19)10-5-6-12(13(9-10)17(20)21)15-14-7-1-3-11-4-2-8-22-11/h2,4-9,15H/b14-7-

InChI Key

HEMRIVVEGGKZHA-AUWJEWJLSA-N

Isomeric SMILES

C1=CSC(=C1)C#C/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

synonyms

3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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